methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.: 1011398-28-9
Cat. No.: VC7081346
Molecular Formula: C19H18FN3O4
Molecular Weight: 371.368
* For research use only. Not for human or veterinary use.
![methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1011398-28-9](/images/structure/VC7081346.png)
Specification
CAS No. | 1011398-28-9 |
---|---|
Molecular Formula | C19H18FN3O4 |
Molecular Weight | 371.368 |
IUPAC Name | methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C19H18FN3O4/c1-4-27-16(24)10-23-18-17(11(2)22-23)14(19(25)26-3)9-15(21-18)12-5-7-13(20)8-6-12/h5-9H,4,10H2,1-3H3 |
Standard InChI Key | CIRKLAGTUNVPJS-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
The compound’s molecular framework consists of a fused pyrazole-pyridine system, with substitutions at the 1-, 3-, 4-, and 6-positions. The 1-position is occupied by a 2-ethoxy-2-oxoethyl group, contributing ester functionality that may enhance membrane permeability. At the 6-position, the 4-fluorophenyl ring introduces electron-withdrawing effects, potentially stabilizing the molecule in biological environments. The 3-methyl and 4-carboxylate groups further modulate steric and electronic interactions, influencing binding affinity to biological targets .
Electronic and Steric Considerations
The 4-fluorophenyl group’s electronegative fluorine atom creates a dipole moment, enhancing interactions with hydrophobic pockets in proteins or enzymes. The ethoxycarbonylmethyl chain at the 1-position introduces conformational flexibility, allowing the molecule to adopt multiple binding poses. Computational modeling of analogous structures suggests that these features collectively optimize ligand-receptor binding kinetics, particularly in enzymes with aromatic or polar active sites .
Synthesis and Derivative Development
Synthetic routes to methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involve multi-step protocols. A common approach begins with the condensation of 4-fluorophenylacetonitrile with ethyl acetoacetate, followed by cyclization using hydrazine derivatives to form the pyrazole ring. Subsequent functionalization at the 1-position is achieved via alkylation with ethyl bromoacetate, while esterification at the 4-position completes the synthesis .
Optimization Challenges
Key challenges in synthesis include regioselectivity during cyclization and minimizing side reactions at the electron-deficient pyridine ring. Recent advances in catalytic methods, such as palladium-mediated cross-coupling, have improved yields for analogous compounds, achieving purity levels >95% as confirmed by HPLC .
Biological Activity and Mechanism of Action
While direct pharmacological data for this compound remains scarce, structurally related pyrazolo[3,4-b]pyridines exhibit potent inhibitory effects on viral proteases and kinases. For instance, US8410103B2 discloses pyrazolo-pyridine derivatives with anti-HIV activity, where the 4-fluorophenyl group enhances binding to the viral integrase enzyme’s active site . By analogy, methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may interact with similar targets, potentially disrupting viral replication cycles.
Enzymatic Inhibition Profiling
In silico docking studies using homology models of HIV-1 integrase suggest that the 4-fluorophenyl moiety aligns with hydrophobic residues (e.g., Tyr212), while the carboxylate ester forms hydrogen bonds with catalytic aspartates. Such interactions are critical for inhibiting the strand-transfer step of viral DNA integration .
Comparative Analysis with Structural Analogs
The following table highlights key differences between methyl 1-(2-ethoxy-2-oxoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds disclosed in US8410103B2:
This comparison underscores the importance of the 4-fluorophenyl group in enhancing target affinity, while the ethoxycarbonylmethyl chain may improve pharmacokinetic properties relative to bulkier substituents .
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